molecular formula C10H10N2O4 B14491123 N-[2-(Nitroacetyl)phenyl]acetamide CAS No. 63892-07-9

N-[2-(Nitroacetyl)phenyl]acetamide

Cat. No.: B14491123
CAS No.: 63892-07-9
M. Wt: 222.20 g/mol
InChI Key: LUAGSMXFLMUHFX-UHFFFAOYSA-N
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Description

N-[2-(Nitroacetyl)phenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a nitro group attached to an acetyl group, which is further connected to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Nitroacetyl)phenyl]acetamide typically involves the nitration of acetanilide followed by acetylation. One common method involves the reaction of acetanilide with acetic anhydride in the presence of a nitrating agent such as nitric acid. The reaction conditions usually require controlled temperatures to ensure the selective nitration of the acetyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining the quality and yield of the product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Nitroacetyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-[2-(Nitroacetyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(Nitroacetyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: Similar structure but lacks the nitro group.

    N-Phenylacetamide: Similar structure but lacks both the nitro and acetyl groups.

    Nitrobenzene: Contains a nitro group attached to a benzene ring but lacks the acetylamide functionality.

Uniqueness

N-[2-(Nitroacetyl)phenyl]acetamide is unique due to the presence of both nitro and acetyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

63892-07-9

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

N-[2-(2-nitroacetyl)phenyl]acetamide

InChI

InChI=1S/C10H10N2O4/c1-7(13)11-9-5-3-2-4-8(9)10(14)6-12(15)16/h2-5H,6H2,1H3,(H,11,13)

InChI Key

LUAGSMXFLMUHFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)C[N+](=O)[O-]

Origin of Product

United States

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